N-[(E)-(4-chlorophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-fluoroaniline as the primary starting materials.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 3-fluoroaniline in the presence of an acid catalyst to form the Schiff base.
Cyclization: The Schiff base is then cyclized with 2-aminophenol under reflux conditions to form the benzoxazole ring.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(4-Chlorophenyl)methylidene]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amine
- **N-[(E)-1-(4-Bromophenyl)methylidene]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amine
- **N-[(E)-1-(4-Methylphenyl)methylidene]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amine
Uniqueness
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE stands out due to its specific combination of chlorophenyl and fluorophenyl groups, which confer unique electronic and steric properties. These properties enhance its potential as a versatile compound in various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C20H12ClFN2O |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H12ClFN2O/c21-15-6-4-13(5-7-15)12-23-17-8-9-19-18(11-17)24-20(25-19)14-2-1-3-16(22)10-14/h1-12H |
InChI Key |
LJXKKAVVRWFEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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